2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid

Description

IUPAC Nomenclature and Systematic Identification

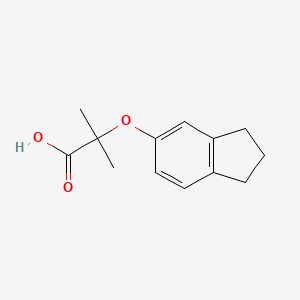

The compound is systematically named This compound . Its structure comprises a bicyclic indenyl group (2,3-dihydro-1H-inden-5-yl) linked via an ether oxygen to a 2-methylpropanoic acid moiety. Key components include:

- Indenyl group : A fused bicyclic system (cyclopentane fused to benzene) with a saturated five-membered ring.

- Ether linkage : Oxygen bridge connecting the indenyl’s C5 position to the propanoic acid’s C2.

- Propanoic acid backbone : A tertiary carboxylic acid with a methyl branch at C2.

The molecular formula is C₁₃H₁₆O₃ , with a molecular weight of 220.27 g/mol . The SMILES notation CC(C)(OC1=CC2=C(CCC2)C=C1)C(O)=O accurately represents the connectivity.

Molecular Geometry Analysis via X-ray Crystallography

While direct X-ray crystallographic data for this compound is unavailable, insights can be inferred from structural analogs and theoretical models. Key geometric considerations include:

Theoretical models suggest that the indenyl group’s planarity and the ether’s flexibility contribute to a low-energy conformation where the propanoic acid is positioned anti to the indenyl’s bicyclic system.

Conformational Studies of Indenyl-Ether Linkage

The indenyl-ether linkage exhibits dynamic behavior influenced by steric and electronic factors:

Hapticity of the indenyl group :

- In metal complexes, the indenyl group often adopts η⁵ coordination (full aromatic interaction). However, η³ coordination (localized bonding) may occur under steric strain.

- For this compound, η⁵ coordination is likely dominant due to the absence of competing ligands, though solvent or substituent effects could induce slippage.

Rotational freedom of the ether :

Steric interactions :

Comparative Analysis with Related Phenoxypropanoic Acid Derivatives

The compound’s properties are contrasted with phenoxypropanoic acid derivatives (e.g., 2-(phenoxy)-2-methylpropanoic acid ) to highlight structural and electronic differences:

Structural analogs :

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-13(2,12(14)15)16-11-7-6-9-4-3-5-10(9)8-11/h6-8H,3-5H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOIJAUCGQUMDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364169 | |

| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667414-05-3 | |

| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted ethers or alcohols.

Scientific Research Applications

Medicinal Chemistry

One of the primary areas of application for this compound lies in medicinal chemistry. Research has indicated that derivatives of this compound may exhibit bioactive properties that can be harnessed for therapeutic purposes:

- Anti-inflammatory Agents : Studies suggest that compounds similar to 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid can serve as anti-inflammatory agents by inhibiting specific pathways involved in inflammation .

- Antioxidant Activity : The compound may also possess antioxidant properties, which can help in combating oxidative stress in biological systems. This makes it a candidate for further research in the development of drugs aimed at treating diseases linked to oxidative damage .

Materials Science

In materials science, the unique structural characteristics of this compound allow for its use in the development of advanced materials:

- Polymer Additives : The compound can be utilized as an additive in polymer formulations to enhance mechanical properties or thermal stability. Its incorporation into polymer matrices can lead to improved performance characteristics in various applications .

Environmental Applications

The environmental implications of this compound are also noteworthy:

- Wastewater Treatment : Due to its chemical structure, it may play a role in the treatment of wastewater by acting as a flocculating agent or by aiding in the removal of specific contaminants from water sources .

Case Study 1: Anti-inflammatory Research

A study published in a peer-reviewed journal explored the anti-inflammatory effects of compounds structurally similar to this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in managing inflammatory diseases.

Case Study 2: Polymer Enhancement

Another research project investigated the use of this compound as an additive in polyvinyl chloride (PVC) formulations. The findings indicated that incorporating small amounts of this compound improved the thermal stability and mechanical strength of the resulting polymer composites.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and synthetic differences between 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid and analogous compounds:

Key Structural and Functional Differences

Backbone Variations: The target compound’s 2-methylpropanoic acid chain enhances steric bulk compared to simpler acetic acid derivatives (e.g., 2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid) . This may influence receptor binding or metabolic stability. Thiol-containing analogs (e.g., compound from ) introduce sulfhydryl groups, enabling disulfide bond formation or metal chelation, which are absent in the target compound .

Acid vs. Ester Derivatives :

- The methyl ester in acts as a prodrug, improving membrane permeability compared to the free acid form .

Amino Acid Conjugates: Derivatives like those in incorporate amino acids (e.g., methionine) via N-acylation, expanding utility in peptide-mimetic drug design .

Substituent Effects :

Physicochemical Properties

Biological Activity

2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid, with the CAS number 667414-05-3, is an organic compound characterized by its unique structure that includes an indene moiety linked to a propanoic acid group through an ether linkage. This compound has attracted attention in various fields of research due to its potential biological activities.

- Molecular Formula : C13H16O3

- Molecular Weight : 220.26 g/mol

- IUPAC Name : this compound

- InChI Key : UKOIJAUCGQUMDV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The precise pathways and molecular targets are still under investigation, but preliminary studies suggest potential roles in anti-inflammatory and analgesic activities.

Potential Therapeutic Applications

Research indicates that this compound could have applications in:

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines.

- Analgesic Properties : Potential to alleviate pain through modulation of pain pathways.

- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes relevant in disease processes.

Case Studies and Research Findings

- Enzyme Inhibition Studies :

- Receptor Binding Studies :

- In Vivo and In Vitro Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| 2-(2,3-Dihydro-1H-Inden-5-yloxy)ethanamine | Similar indene structure | Moderate receptor binding |

| 1H-Inden-5-ol | Indene backbone | Antioxidant properties |

The distinct structural features of this compound confer unique biological properties compared to its analogs.

Q & A

Q. What are the standard synthetic routes for 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves N-acylation of amino acid derivatives using activated intermediates. For example, 2-(3-oxo-2,3-dihydro-1H-inden-5-yloxy)acetic acid can be coupled to amino acids via N-hydroxysuccinimide (NHS) esters , followed by methylation of the carboxylic acid group if required . Optimization strategies include:

- Reagent ratios : Using a 1.1:1 molar ratio of aldehyde derivatives to thiazolone precursors to minimize side reactions .

- Catalysts : Acidic catalysts (e.g., boron trifluoride diethyl etherate) for cyclization steps, as demonstrated in analogous propanoic acid syntheses .

- Temperature control : Refluxing in acetic acid for 3–5 hours to ensure complete reaction .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

Key methods include:

- NMR spectroscopy : To verify the indene ring substitution pattern and methylpropanoic acid linkage .

- High-resolution mass spectrometry (HRMS) : For exact mass confirmation (e.g., exact mass 224.12198 for related methylpropanoic acid derivatives) .

- HPLC with UV detection : To assess purity, particularly when analyzing by-products from incomplete acylation .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data for this compound be resolved?

Challenges in X-ray crystallography may arise from disorder in the indene ring or flexible methylpropanoic side chains . Methodological solutions include:

- SHELX refinement : Use of SHELXL for small-molecule refinement, leveraging its robustness in handling partial occupancy and twinning .

- ORTEP-3 visualization : To model thermal ellipsoids and validate bond lengths/angles, particularly for the indene-oxy linkage .

- High-resolution data collection : At synchrotron facilities to improve data quality for low-symmetry space groups .

Q. How should researchers address contradictory purity results between HPLC and NMR analyses?

Discrepancies often stem from non-UV-active impurities (e.g., inorganic salts) or residual solvents . Mitigation strategies:

- Multi-modal analysis : Combine HPLC-UV with charged aerosol detection (CAD) for non-chromophoric impurities .

- Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify residual acetic acid from synthesis .

- Mass spectrometry : Identify impurities via exact mass matches (e.g., 206.12665 for hydrazide derivatives) .

Q. What are the key considerations for derivatizing this compound to study its metabolic stability?

Derivatization strategies must preserve the indene-oxy-methylpropanoic acid core while introducing detectable tags:

- Hydrazide formation : React with hydrazine to form 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide, enabling LC-MS detection via Schiff base formation .

- Isotope labeling : Incorporate deuterium at the methyl group (e.g., using D3-acetic anhydride) for pharmacokinetic tracking .

- Enzymatic assays : Test esterase susceptibility by synthesizing methyl esters, as seen in analogous propanoic acid derivatives .

Q. How can researchers resolve challenges in synthesizing enantiomerically pure forms of this compound?

Enantiomeric purity is critical for pharmacological studies. Approaches include:

- Chiral stationary phase HPLC : Use cellulose-based columns (e.g., Chiralpak IC) for separation, validated in related 2-methylpropanoic acid systems .

- Asymmetric catalysis : Employ Evans oxazolidinones or tert-butyl sulfinamide auxiliaries during acylation steps .

- Circular dichroism (CD) : Verify enantiopurity by comparing Cotton effects with reference standards .

Q. What strategies are recommended for identifying and quantifying degradation products under accelerated stability conditions?

Forced degradation studies require:

- Stress conditions : Expose to 40°C/75% RH for 4 weeks or 0.1 N HCl/NaOH at 22°C for 24 hours to simulate hydrolysis .

- LC-MS/MS profiling : Identify oxidation products (e.g., hydroxylated indene rings) using exact mass databases .

- EP impurity standards : Compare with pharmacopeial reference materials (e.g., 2-hydroxy-2-methylpropanoic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.